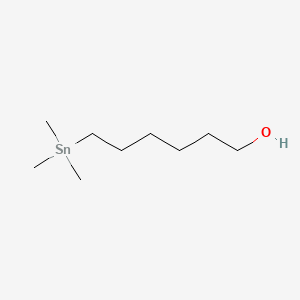
6-(Trimethylstannyl)-1-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylstannyl)-1-hexanol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a hexanol backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The unique properties of this compound make it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylstannyl)-1-hexanol typically involves the reaction of 1-hexanol with trimethyltin chloride (Me₃SnCl) in the presence of a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Hexanol+Me3SnClBasethis compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Trimethylstannyl)-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halides (e.g., bromine or iodine) in the presence of a base.
Major Products:
Oxidation: Hexanal or hexanoic acid.
Reduction: Hexane.
Substitution: Various substituted hexanol derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trimethylstannyl)-1-hexanol has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trimethylstannyl)-1-hexanol involves the interaction of the trimethylstannyl group with various molecular targets. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
6-(Trimethylsilyl)-1-hexanol: Similar structure but with a silicon atom instead of tin.
6-(Trimethylgermyl)-1-hexanol: Contains a germanium atom in place of tin.
6-(Trimethylplumbyl)-1-hexanol: Contains a lead atom instead of tin.
Uniqueness: 6-(Trimethylstannyl)-1-hexanol is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.
Properties
CAS No. |
53044-14-7 |
|---|---|
Molecular Formula |
C9H22OSn |
Molecular Weight |
264.98 g/mol |
IUPAC Name |
6-trimethylstannylhexan-1-ol |
InChI |
InChI=1S/C6H13O.3CH3.Sn/c1-2-3-4-5-6-7;;;;/h7H,1-6H2;3*1H3; |
InChI Key |
PAXDJGIDNAMUSS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
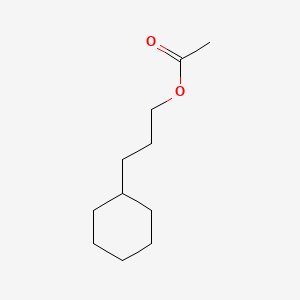

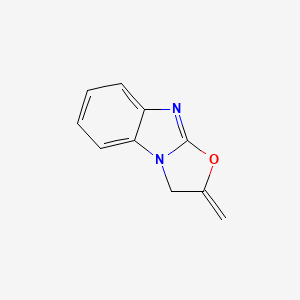

![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)



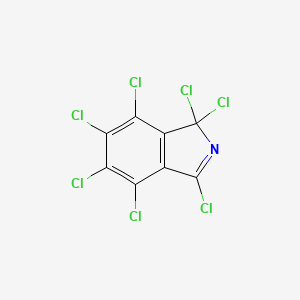
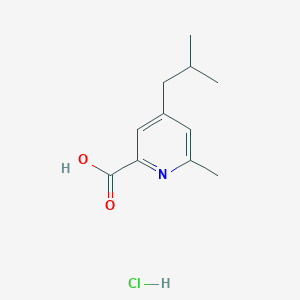

![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
